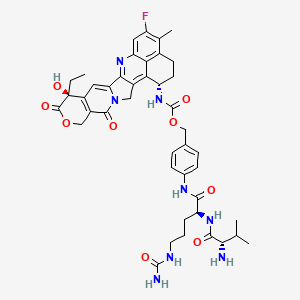

Val-Cit-PAB-Exatecan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Val-Cit-PAB-Exatecan is a compound used in the synthesis of antibody-drug conjugates (ADCs). It consists of a valine-citrulline dipeptide linker, a para-aminobenzylcarbamate (PABC) spacer, and an exatecan payload. The compound is designed to be cleaved by the enzyme cathepsin B, which is found in lysosomes . This cleavage releases the exatecan payload, which is a potent topoisomerase I inhibitor used in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Val-Cit-PAB-Exatecan involves several steps:

Formation of the Val-Cit Dipeptide Linker: The valine-citrulline dipeptide is synthesized using standard peptide coupling reactions. The reaction typically involves the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Attachment of the PABC Spacer: The PABC spacer is attached to the valine-citrulline dipeptide through a carbamate linkage. This step often involves the use of isocyanate derivatives.

Conjugation with Exatecan: The final step involves the conjugation of the PABC-valine-citrulline intermediate with exatecan. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Chemical Reactions Analysis

Types of Reactions

Val-Cit-PAB-Exatecan undergoes several types of chemical reactions:

Cleavage by Cathepsin B: The valine-citrulline linker is specifically cleaved by the enzyme cathepsin B, releasing the exatecan payload.

Common Reagents and Conditions

Cathepsin B: Used for enzymatic cleavage of the valine-citrulline linker.

Acidic Conditions: Used for hydrolysis of the carbamate linkage in the PABC spacer.

Major Products

Scientific Research Applications

Val-Cit-PAB-Exatecan has several scientific research applications:

Cancer Therapy: Used in the development of ADCs for targeted cancer therapy.

Drug Delivery Systems: Studied for its potential in improving the delivery and efficacy of chemotherapeutic agents.

Biological Research: Used in studies to understand the mechanisms of drug release and action in targeted therapies.

Mechanism of Action

Val-Cit-PAB-Exatecan exerts its effects through the following mechanism:

Targeted Delivery: The ADC containing this compound binds to specific antigens on the surface of cancer cells.

Internalization and Cleavage: The ADC is internalized into the cancer cell, where cathepsin B cleaves the valine-citrulline linker, releasing the exatecan payload.

Inhibition of Topoisomerase I: Exatecan inhibits topoisomerase I, leading to DNA damage and apoptosis of the cancer cell.

Comparison with Similar Compounds

Similar Compounds

Azide-PEG4-Val-Cit-PABC-Exatecan: Similar to Val-Cit-PAB-Exatecan but includes a polyethylene glycol (PEG) spacer for increased solubility.

MC-Val-Cit-PAB-Exatecan: Another variant with similar structure and function.

DBCO-PEG2-Val-Cit-PAB-Exatecan: Contains a dibenzocyclooctyne (DBCO) group for click chemistry applications.

Uniqueness

This compound is unique due to its specific cleavage by cathepsin B, which ensures targeted release of the exatecan payload within cancer cells. This targeted delivery minimizes off-target effects and enhances the therapeutic efficacy of the compound .

Biological Activity

Val-Cit-PAB-Exatecan is an innovative compound utilized in the development of antibody-drug conjugates (ADCs), particularly known for its potent cytotoxic effects against cancer cells. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound combines the DNA topoisomerase I inhibitor exatecan with a cleavable linker (Val-Cit-PAB), which is designed to enhance the therapeutic efficacy of ADCs. The linker is cleaved within the lysosomal environment, allowing for the selective release of exatecan once the conjugate is internalized by target cells. This mechanism aims to minimize off-target toxicity while maximizing the drug's anticancer effects.

- Cleavage Mechanism : The Val-Cit-PAB linker is cleaved by various cathepsins (e.g., cathepsin B, S, L, and F) within lysosomes, leading to the release of exatecan . This self-immolative process ensures that the cytotoxic agent is released in proximity to cancer cells, enhancing its effectiveness.

- Topoisomerase I Inhibition : Exatecan acts as a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and repair. By trapping topoisomerase I on DNA, exatecan induces DNA damage, leading to apoptosis in cancer cells .

Pharmacokinetics and Stability

This compound exhibits favorable pharmacokinetic properties. Studies have shown that it maintains stability in human serum while being susceptible to degradation in mouse plasma due to proteases like Carboxylesterase C1 (Ces1C) . This highlights the importance of using appropriate animal models for preclinical studies.

Efficacy Studies

- Cell Line Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. A comparative analysis showed that it has a higher potency than other topoisomerase inhibitors like SN-38 and DXd .

- Animal Models : In vivo studies utilizing xenograft models have indicated that this compound effectively suppresses tumor growth. For instance, a single low dose resulted in complete tumor suppression for over 40 days in BRCA1-deficient models .

- Combination Therapies : Research has shown that this compound synergizes well with other therapeutic agents such as PARP inhibitors and ATR inhibitors, enhancing its anticancer effects while reducing required dosages .

Clinical Trials

A Phase I clinical trial evaluated exatecan's pharmacokinetics when administered via continuous intravenous infusion (CIVI) over 21 days. The study found that doses exceeding 0.15 mg/m²/day led to unacceptable levels of neutropenia and thrombocytopenia, establishing this dose as the maximum tolerated dose (MTD) . Despite these side effects, some patients exhibited partial responses, indicating potential efficacy in drug-refractory malignancies.

Comparative Data Table

| Parameter | This compound | SN-38 | DXd |

|---|---|---|---|

| Mechanism of Action | Topoisomerase I inhibitor | Topoisomerase I inhibitor | Topoisomerase I inhibitor |

| Potency (IC50) | Lower concentration required | Higher concentration required | Higher concentration required |

| Stability in Serum | High | Moderate | Moderate |

| Synergistic Potential | High with PARP/ATR inhibitors | Moderate | Moderate |

| Toxicity Profile | Dose-limiting neutropenia/thrombocytopenia | Similar | Similar |

Properties

Molecular Formula |

C43H49FN8O9 |

|---|---|

Molecular Weight |

840.9 g/mol |

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |

InChI |

InChI=1S/C43H49FN8O9/c1-5-43(59)27-15-32-36-25(17-52(32)39(55)26(27)19-60-40(43)56)34-29(13-12-24-21(4)28(44)16-31(49-36)33(24)34)51-42(58)61-18-22-8-10-23(11-9-22)48-37(53)30(7-6-14-47-41(46)57)50-38(54)35(45)20(2)3/h8-11,15-16,20,29-30,35,59H,5-7,12-14,17-19,45H2,1-4H3,(H,48,53)(H,50,54)(H,51,58)(H3,46,47,57)/t29-,30-,35-,43-/m0/s1 |

InChI Key |

JRIHOFFBVWRHMO-NMNMEXSISA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.